molecular formula C20H29NO6 B1590099 Desvenlafaxine fumarate CAS No. 93414-04-1

Desvenlafaxine fumarate

Numéro de catalogue: B1590099
Numéro CAS: 93414-04-1
Poids moléculaire: 379.4 g/mol
Clé InChI: SQTJDJZCPOSWSC-WLHGVMLRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Overview and Mechanism of Action

Desvenlafaxine is the active metabolite of venlafaxine and is structurally similar, featuring a dual mechanism that inhibits the reuptake of both serotonin and norepinephrine. It is known for being more selective for serotonin compared to norepinephrine, with a reported tenfold greater affinity for serotonin receptors . This unique action profile contributes to its therapeutic effects in mood regulation and emotional stability.

Approved Indications

Major Depressive Disorder (MDD) :
Desvenlafaxine fumarate is FDA-approved for the treatment of MDD in adults. Clinical trials have demonstrated its efficacy at doses ranging from 50 mg to 400 mg per day, with 50 mg being the minimum effective dose . The drug has shown significant improvement in depressive symptoms compared to placebo, establishing its role as a first-line treatment option.

Off-Label Uses :

  • Menopausal Symptoms : Desvenlafaxine is used off-label for managing vasomotor symptoms associated with menopause, particularly in women who cannot take estrogen .
  • Generalized Anxiety Disorder (GAD) : Preliminary studies suggest potential benefits in treating anxiety symptoms, although more research is needed to establish definitive efficacy .
  • Chronic Pain Management : There is evidence supporting its use in alleviating pain associated with fibromyalgia and neuropathic pain conditions due to its dual action on serotonin and norepinephrine pathways .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : It has a bioavailability of approximately 80%, with peak plasma concentrations achieved within 6-8 hours post-administration .
  • Half-Life : The mean terminal half-life is about 10-11 hours, allowing for once-daily dosing which enhances patient adherence .
  • Metabolism : Unlike many antidepressants, desvenlafaxine has minimal interaction with cytochrome P450 enzymes, reducing the risk of drug-drug interactions. Approximately 45% of the drug is excreted unchanged in urine, necessitating caution in patients with renal impairment .

Clinical Efficacy and Safety

Clinical trials have consistently shown that desvenlafaxine effectively reduces depressive symptoms. A meta-analysis indicated that doses above 50 mg did not provide additional therapeutic benefits but increased the risk of side effects . Common adverse effects include nausea, dry mouth, dizziness, and increased blood pressure.

Case Studies

  • Study on Efficacy in MDD : A randomized controlled trial involving adult outpatients demonstrated significant symptom reduction with desvenlafaxine compared to placebo over an 8-week period .
  • Menopausal Symptom Management : In a cohort study, desvenlafaxine significantly reduced hot flash frequency and severity in postmenopausal women compared to baseline measurements .

Mécanisme D'action

Target of Action

Desvenlafaxine fumarate, an antidepressant agent, primarily targets the serotonin and norepinephrine transporters in the central nervous system . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, two neurotransmitters heavily implicated in mood regulation .

Mode of Action

This compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their neurotransmission . This potentiation of serotonin and norepinephrine in the central nervous system is thought to be the mechanism behind its antidepressant action .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin-norepinephrine reuptake pathway . By inhibiting the reuptake of these monoamines, this compound can correct the imbalances or deficiencies of these neurotransmitters, which have been implicated in major depressive disorder (MDD) .

Pharmacokinetics

This compound exhibits several ADME (Absorption, Distribution, Metabolism, and Excretion) properties that impact its bioavailability . It is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism via CYP3A4 . The major difference between this compound and its parent drug, venlafaxine, is the potential for drug interaction. Venlafaxine is mainly metabolized by CYP2D6 while this compound is conjugated by UGT; therefore, this compound is less likely to cause drug-drug interaction when taken with medications affecting the CYP2D6 pathway .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the potentiation of serotonin and norepinephrine in the central nervous system . This results in enhanced neurotransmission of these monoamines, which can lead to improved mood and reduced symptoms of depression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications that affect the CYP2D6 pathway can impact the drug’s metabolism and potentially its efficacy . Furthermore, individual patient characteristics, such as age, renal function, and hepatic function, can also influence the pharmacokinetics and pharmacodynamics of this compound .

Analyse Des Réactions Chimiques

Types de réactions

Le fumarate de desvenlafaxine subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions du fumarate de desvenlafaxine comprennent les agents oxydants, les agents réducteurs et divers acides et bases. Les conditions réactionnelles varient en fonction du produit souhaité et de la réaction spécifique réalisée .

Principaux produits formés

Les principaux produits formés à partir des réactions du fumarate de desvenlafaxine comprennent ses métabolites et divers dérivés qui conservent la structure de base du composé .

Applications de recherche scientifique

Le fumarate de desvenlafaxine a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action exact du fumarate de desvenlafaxine n'est pas entièrement compris, mais on pense qu'il est lié à la potentialisation de la sérotonine et de la norépinéphrine dans le système nerveux central par l'inhibition de leur recapture . En empêchant la recapture de ces neurotransmetteurs, le fumarate de desvenlafaxine augmente leurs niveaux dans le cerveau, ce qui contribue à améliorer l'humeur et à soulager les symptômes de la dépression .

Activité Biologique

Desvenlafaxine fumarate is a serotonin-norepinephrine reuptake inhibitor (SNRI) primarily used in the treatment of major depressive disorder (MDD). This compound is the active metabolite of venlafaxine and is known for its efficacy, safety, and tolerability. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, clinical efficacy, and relevant case studies.

Pharmacodynamics

Desvenlafaxine's mechanism of action involves the inhibition of the reuptake of serotonin and norepinephrine in the central nervous system. It exhibits a significantly higher affinity for serotonin transporters compared to norepinephrine transporters, with a ratio of approximately 10:1. The compound has minimal effects on dopamine transporters, making it less likely to influence dopaminergic pathways significantly. Importantly, desvenlafaxine does not inhibit monoamine oxidase (MAO) or exhibit significant activity against various ion channels or adrenergic receptors in vitro .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : The absolute oral bioavailability is approximately 80%. Peak plasma concentrations occur around 6 hours post-administration.
  • Metabolism : Primarily metabolized through conjugation via UGT isoforms (UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17) and to a lesser extent by CYP3A4-mediated oxidative metabolism.
  • Elimination : The mean elimination half-life is about 9-10 hours. Approximately 45% of desvenlafaxine is excreted unchanged in urine within 72 hours post-dose .

Clinical Efficacy

Desvenlafaxine has been evaluated in multiple clinical trials for its efficacy in treating MDD. A summary of key studies is presented below:

Study ReferenceTitleDosageEfficacy Results
Liebowitz et al.Efficacy, safety, and tolerability of desvenlafaxine50 mg/dStatistically significant reduction in HDRS 17 total scores (P = .046) compared to placebo.
Thase et al.Integrated analysis of efficacyVarious doses (50-400 mg/d)Significant improvement in HDRS 17 total scores across all doses compared to placebo (P < .001)
Pooled AnalysisEfficacy analysis50 mg/d vs 100 mg/dRemission rates were significantly better for the 100 mg group compared to placebo (45% vs 29%, P = .003) .

Case Studies

Several case studies have illustrated the clinical application and outcomes associated with this compound:

  • Case Study on Treatment-Resistant Depression :
    • A patient with treatment-resistant depression showed significant improvement after switching from venlafaxine to desvenlafaxine at a dose of 100 mg/d. The patient reported a decrease in depressive symptoms as measured by the MADRS scale.
  • Long-term Efficacy :
    • In a long-term follow-up study involving patients treated with desvenlafaxine for over six months, a sustained reduction in depressive symptoms was observed, with many patients achieving remission as defined by HDRS scores.
  • Adverse Effects :
    • Commonly reported side effects include nausea and diarrhea; however, these were generally mild and transient. One case highlighted a patient who experienced significant gastrointestinal distress but improved upon dose adjustment .

Propriétés

IUPAC Name

(E)-but-2-enedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C4H4O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTJDJZCPOSWSC-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027852
Record name Desvenlafaxine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93414-04-1
Record name Desvenlafaxine fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093414041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desvenlafaxine fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESVENLAFAXINE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATX24E9M6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desvenlafaxine fumarate
Reactant of Route 2
Desvenlafaxine fumarate
Reactant of Route 3
Desvenlafaxine fumarate
Reactant of Route 4
Desvenlafaxine fumarate
Reactant of Route 5
Desvenlafaxine fumarate
Reactant of Route 6
Desvenlafaxine fumarate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.